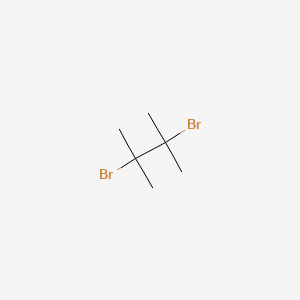
2,3-二溴-2,3-二甲基丁烷
描述
2,3-Dibromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dibromo-2,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dibromo-2,3-dimethylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-2,3-dimethylbutane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
辐射化学
2,3-二溴-2,3-二甲基丁烷在辐射化学研究中被用来了解γ射线对有机化合物的影響。 它作为模型化合物研究辐射诱导的溴化反应 。 这项研究对于开发抗辐射材料和了解放射性环境中物质的降解至关重要。
晶体学
该化合物在室温下独特的晶体结构使其成为晶体学研究的一个有趣课题。 它的晶体形式表现出无序性,反式分子具有多种取向。 这有助于研究固体中的分子行为,并有助于开发新的晶体材料 。
热物理性质
2,3-二溴-2,3-二甲基丁烷被分析其热物理性质,这些性质对于化学工程中的工艺设计和安全至关重要。 关于它在各种温度和压力下的行为的数据可以帮助设计使用该化合物或类似物质的设备和工艺 。
光谱学
该化合物还用于光谱学研究,特别是拉曼光谱和红外光谱,以了解分子振动和键合。 这些研究对于识别和表征化学化合物至关重要 。
属性
IUPAC Name |
2,3-dibromo-2,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWZEFFWWOMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334770 | |
| Record name | 2,3-Dibromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-81-0 | |
| Record name | 2,3-Dibromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-2,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,3-dibromo-2,3-dimethylbutane and how does this influence its physical state at room temperature?
A1: 2,3-Dibromo-2,3-dimethylbutane is an example of a substituted ethane with bromine atoms and methyl groups attached to the central carbon-carbon bond. The molecule exists in different rotational isomeric forms, primarily gauche and trans. At room temperature, the crystal structure of 2,3-dibromo-2,3-dimethylbutane exhibits disorder due to the trans-form molecules having multiple orientations around specific axes. [] This disordered nature is likely why the compound exists as a solid at room temperature.
Q2: What spectroscopic techniques are helpful in studying the structure and behavior of 2,3-dibromo-2,3-dimethylbutane?
A2: Several spectroscopic methods have provided valuable insights into this molecule:
- Vibrational Spectroscopy: Both Raman and infrared spectroscopy have been employed to study 2,3-dibromo-2,3-dimethylbutane. These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine molecular symmetry. Researchers have used these methods to confirm the presence of both gauche and trans isomers in the liquid phase. [, ]
- Nuclear Magnetic Resonance (NMR): NMR studies have proven helpful in understanding the molecular motion within the solid phase of 2,3-dibromo-2,3-dimethylbutane, particularly at high temperatures where it exhibits characteristics of a rotator phase. []
Q3: How does the energy barrier between the gauche and trans isomers of 2,3-dibromo-2,3-dimethylbutane compare to other similar molecules?
A3: Acoustic measurements have allowed scientists to estimate the energy barrier for the gauche-to-trans isomerization of 2,3-dibromo-2,3-dimethylbutane to be around 6–7.5 kcal/mol. [] This energy barrier provides insights into the relative stability of each isomer and its prevalence at different temperatures. Further comparisons with similar molecules could elucidate how substituents influence rotational barriers and conformational preferences.
Q4: Has 2,3-dibromo-2,3-dimethylbutane been observed as a product in any chemical reactions?
A4: Yes, 2,3-dibromo-2,3-dimethylbutane has been identified as a product in specific reactions:
- Reaction of Hydrogen Bromide with Alkynes: This molecule has been obtained as a product in the reaction of anhydrous hydrogen bromide with 3,3-dimethyl-1-butyne under specific conditions. []
- Reaction of Nitrodibromoacetonitrile with Alkenes: Another synthetic route involves the reaction of nitrodibromoacetonitrile (NDBA) with 2,3-dimethylbut-2-ene. [] This reaction is particularly interesting because it can lead to different products depending on the reaction conditions, highlighting the reactivity of the starting materials and the potential for diverse applications.
Q5: What is the significance of studying the translational molecular motion in 2,3-dibromo-2,3-dimethylbutane?
A5: 2,3-Dibromo-2,3-dimethylbutane belongs to a class of organic solids that exhibit a rotator phase and have an intermediate entropy of fusion. Research on its translational molecular motion, particularly in the context of lattice defects, helps scientists understand the relationship between molecular structure, entropy of fusion, and the unique properties of plastic organic solids. [] This information is valuable for various applications, including material science and drug design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




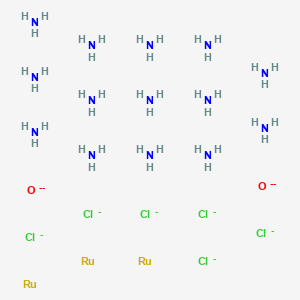
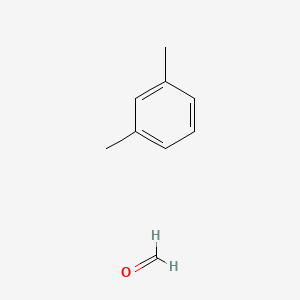
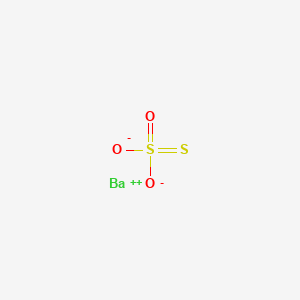
![disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B1580494.png)


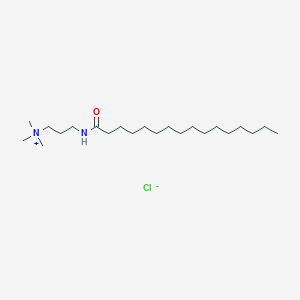

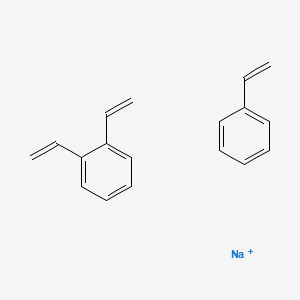
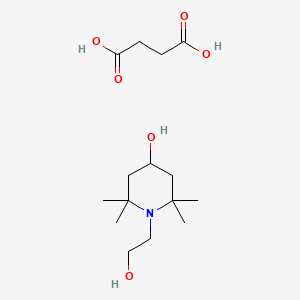
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
